molecular formula C10H9NO2S B1373486 2-(1,3-Thiazol-4-ylmethoxy)phenol CAS No. 1094247-98-9

2-(1,3-Thiazol-4-ylmethoxy)phenol

Cat. No.: B1373486
CAS No.: 1094247-98-9
M. Wt: 207.25 g/mol
InChI Key: YMTGDPJASBDTNI-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-ylmethoxy)phenol is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol This compound features a phenol group attached to a thiazole ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)phenol typically involves the reaction of 4-chloromethylthiazole with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methoxy linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: Dihydrothiazole derivatives.

Scientific Research Applications

2-(1,3-Thiazol-4-ylmethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,3-Thiazol-4-ylmethoxy)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenol group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking or coordinate with metal ions. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

    2-(1,3-Benzothiazol-2-ylmethoxy)phenol: Similar structure but with a benzothiazole ring instead of a thiazole ring.

    2-(1,3-Oxazol-4-ylmethoxy)phenol: Contains an oxazole ring instead of a thiazole ring.

    2-(1,3-Thiazol-2-ylmethoxy)phenol: The thiazole ring is attached at a different position.

Uniqueness: 2-(1,3-Thiazol-4-ylmethoxy)phenol is unique due to the specific positioning of the thiazole ring and the methoxy linkage, which can influence its reactivity and interactions. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGDPJASBDTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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